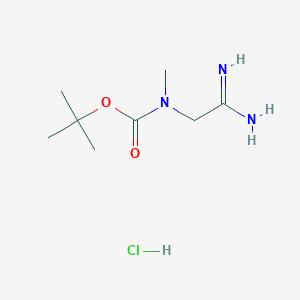

![molecular formula C17H16N4O B1383819 4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 2095945-62-1](/img/structure/B1383819.png)

4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

説明

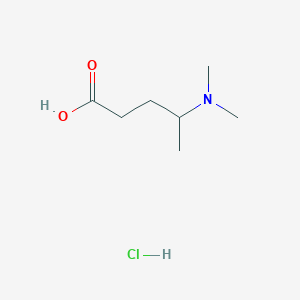

“4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a complex organic compound. It belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Synthesis Analysis

The synthesis of pyrazoloquinolines involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The progress of the reaction can be monitored by thin layer chromatography (TLC) on Merck’s silica plates .Molecular Structure Analysis

The molecular structure of pyrazoloquinolines is characterized by N-N bond lengths that are longer and C=N bond lengths that are shorter by approximately 0.025 A than the respective average values in the C=N-N=C group of asymmetric triazines .Chemical Reactions Analysis

Pyrazoloquinolines can undergo various chemical reactions. For instance, 5-Amino-3-methyl-1-phenylpyrazole, an aminopyrazole derivative, reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis

Pyrazoloquinolines are characterized by intense fluorescence, and a significant part of pyrazoloquinolines exhibits emission properties, both in solutions and even in a solid state .科学的研究の応用

Synthesis and Photophysical Properties

This compound is part of the 1H-pyrazolo[3,4-b]quinoline family, which has been the subject of over 100 years of research . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The photophysical properties of these compounds are influenced by the number and type of substituents .

Fluorescent Sensors

1H-pyrazolo[3,4-b]quinolines, including the compound , have potential use as fluorescent sensors . Their fluorescence properties can be modified by different substituents, making them versatile for various applications .

Biological Activity

1H-pyrazolo[3,4-b]quinolines have shown various biological activities. They have been found to possess antibacterial , antitumoral , anti-inflammatory , antiplatelet , gastric antisecretory , antiallergic , and local anaesthetic properties.

Chemosensors

The development of novel fluorescent molecules as chemosensors for the detection of chemically, biologically, and environmentally important functional molecules has received much attention in recent years . 1H-pyrazolo[3,4-b]quinolines are being explored in this context .

Luminescence Materials

1,8-naphthyridine derivatives, which are structurally similar to the compound , have been used as luminescence materials in molecular recognition due to their rigid planar structure .

Detection of Reducing Carbohydrates

3-Methyl-1-phenyl-2-pyrazoline-5-one, a related compound, has been used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS . It’s possible that the compound could have similar applications.

Combinatorial Libraries

To create combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold, the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is most often used . This method could potentially be applied to the compound .

Capillary Zone Electrophoresis

3-Methyl-1-phenyl-2-pyrazoline-5-one has been used to improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis . This suggests potential applications of the compound in capillary zone electrophoresis.

将来の方向性

Pyrazoloquinolines have attracted attention due to their interesting pharmacological properties. They have potential applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Therefore, further exploration of these compounds could lead to the development of new therapeutic agents .

特性

IUPAC Name |

4-amino-3-methyl-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-10-14-16(18)15-12(8-5-9-13(15)22)19-17(14)21(20-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJFVJYTRDNPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(C(=O)CCC3)C(=C12)N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride](/img/structure/B1383739.png)

![4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride](/img/structure/B1383743.png)

![6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B1383744.png)

![Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione](/img/structure/B1383745.png)

![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)

![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)